molecular formula C6H10N2O4S B3107177 [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate CAS No. 1609404-21-8

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate

Cat. No.: B3107177
CAS No.: 1609404-21-8
M. Wt: 206.22
InChI Key: IPFJSQHEHWAEKC-UHFFFAOYSA-N
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Description

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate (CAS: 597545-23-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position, a thioether linkage, and an acetic acid moiety, with water of crystallization . The oxadiazole ring contributes to its electron-deficient character, while the ethyl group enhances lipophilicity compared to smaller alkyl substituents.

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJSQHEHWAEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Chemical Reactions Analysis

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate involves its interaction with specific molecular targets. The oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of the compound. The thioether linkage can undergo oxidation or substitution reactions, leading to the formation of active metabolites. These metabolites can interact with various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid
  • Structure : Methyl group at the 5-position of oxadiazole.
  • Molecular Weight : 174.18 g/mol (C₅H₆N₂O₃S, CAS: 842965-64-4) .
  • Key Differences: The ethyl substituent in the target compound increases lipophilicity (logP ≈ 1.2 vs. Methyl derivatives exhibit lower thermal stability (decomposition at 160°C vs. 185°C for ethyl analogs) due to reduced steric bulk .
2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid
  • Structure : Aromatic 2,4-dichlorophenyl substituent at the 5-position.
  • Molecular Weight : 359.9 g/mol (C₁₃H₉Cl₂N₂O₃S) .
  • Key Differences :
    • The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and Rho/Myocar inhibitory activity (IC₅₀: 0.8 µM vs. 2.3 µM for ethyl analog) .
    • Reduced solubility in aqueous media (2.1 mg/mL in water vs. 5.6 mg/mL for ethyl analog) due to aromatic hydrophobicity .

Heterocycle Modifications

5-Alkyl-1,3,4-thiadiazole Derivatives
  • Example : 5-Ethyl-1,3,4-thiadiazole-2-thioacetic acid.
  • Key Differences :
    • Replacement of oxygen with sulfur in the heterocycle (thiadiazole vs. oxadiazole) increases polarizability and metal-binding affinity (e.g., Zn²⁺ logK: 4.7 vs. 3.9 for oxadiazole) .
    • Thiadiazole derivatives show superior antimicrobial activity (MIC: 8 µg/mL vs. 16 µg/mL for oxadiazole analogs) .
Triazolone-Oxadiazole Hybrids
  • Example : 5-Ethyl-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
  • Key Differences :
    • Hybrid structures exhibit dual bioactivity (antioxidant and antimicrobial) due to triazolone’s radical-scavenging properties (DPPH IC₅₀: 12 µM vs. 28 µM for standalone oxadiazoles) .

Physicochemical and Pharmacokinetic Properties

Property [(5-Ethyl) Oxadiazole] Thioacetic Acid Hydrate [(5-Methyl) Oxadiazole] Thioacetic Acid 5-(Dichlorophenyl) Oxadiazole Derivative
Molecular Weight 202.23 g/mol 174.18 g/mol 359.9 g/mol
Water Solubility 5.6 mg/mL 7.2 mg/mL 2.1 mg/mL
logP 1.2 0.8 2.5
Thermal Stability 185°C 160°C 210°C
Bioactivity (IC₅₀) 2.3 µM (Rho/Myocar) N/A 0.8 µM (Rho/Myocar)

Biological Activity

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate (CAS No. 1609404-21-8) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 206.22 g/mol
  • SMILES Notation : O=C(O)CSC1=NN=C(CC)O1.O

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, one study reported that certain oxadiazole derivatives demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines, with IC50_{50} values in the micromolar range .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-710.38Apoptosis induction via p53 activation
5bMDA-MB-23112.00Caspase activation leading to apoptosis
5cMEL-815.00Cell cycle arrest and apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study on similar oxadiazole derivatives indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.22 to 0.25 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
5aEscherichia coli0.25Bacteriostatic
10Pseudomonas aeruginosa0.30Bactericidal

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid exhibit good metabolic stability and bioavailability. One derivative demonstrated a half-life (T1/2_{1/2}) of approximately 1.63 hours in mouse liver microsomes . This suggests potential for further development in therapeutic applications.

Case Studies

Several studies have highlighted the potential applications of oxadiazole derivatives in drug discovery:

  • Study on Apoptosis Induction : A recent investigation focused on the apoptotic effects of oxadiazole derivatives on cancer cells, revealing that these compounds significantly increased the expression of pro-apoptotic factors like p53 and activated caspases .
  • Antimicrobial Efficacy : Another study demonstrated the efficacy of oxadiazole derivatives against multidrug-resistant bacterial strains, emphasizing their potential as new antimicrobial agents in an era of increasing antibiotic resistance .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Bioavailability Studies : Use pharmacokinetic profiling (e.g., plasma concentration vs. time) to assess absorption issues .
  • Prodrug Design : Modify the acetic acid moiety to esters for improved membrane penetration .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites impacting efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
Reactant of Route 2
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate

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